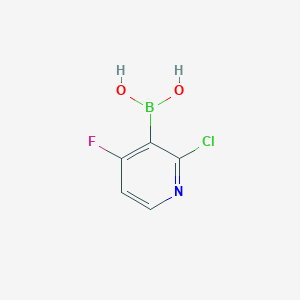

![molecular formula C14H17ClFNO2S B2839945 2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 2034484-41-6](/img/structure/B2839945.png)

2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-chloro-4-fluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide” is an organic compound . It is also known as saflufenacil . The molecular formula of the compound is C17H17ClF4N4O5S and it has a molecular weight of 500.85200 .

Physical and Chemical Properties Analysis

The compound has a density of 1.542g/cm3 . The melting point of the compound is between 189.9-193.4 °C . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters involves coupling processes that yield various pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This work highlights the versatility of thiophenyl compounds in heterocyclic synthesis, potentially offering a foundation for researching compounds with similar structures (Mohareb et al., 2004).

Fluorinated Compounds in Medicinal Chemistry

Synthesis of 3-amino-4-fluoropyrazoles

The development of a synthetic strategy for new 3-amino-4-fluoropyrazoles demonstrates the interest in fluorinated compounds as building blocks in medicinal chemistry. The monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, underscores the importance of fluorine in the design of biologically active molecules (Surmont et al., 2011).

Biological Activities of Fused Pyran Derivatives

Synthesis and Biological Activities of Fused Pyran Derivatives

The reaction of ethyl benzoylacetate with 2-benzylidenemalanonitrile, leading to various pyrano derivatives, illustrates the synthetic pathways toward compounds with potential biological activities. This approach reflects the ongoing interest in creating novel compounds for biological evaluation and therapeutic applications (Shehab & Ghoneim, 2016).

Safety and Hazards

The compound is labeled with the GHS09 symbol, indicating that it is hazardous to the aquatic environment . The compound has hazard statements H410 and precautionary statements P273-P501 . It is recommended to avoid release to the environment and dispose of the contents/container in accordance with local regulations .

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme protoporphyrinogen oxidase (PPO) . PPO plays a crucial role in the biosynthesis of chlorophyll, a pigment essential for photosynthesis in plants .

Mode of Action

The compound inhibits the activity of PPO, preventing the formation of chlorophyll . This results in the accumulation of protoporphyrin IX, a potent photosensitizer . The photosensitizer activates oxygen, causing lipid peroxidation with rapid loss of membrane integrity and function .

Biochemical Pathways

The inhibition of PPO disrupts the heme and chlorophyll biosynthesis pathways . The downstream effects include the disruption of photosynthesis and the generation of reactive oxygen species, leading to cell death .

Result of Action

The molecular and cellular effects of the compound’s action include chlorosis and necrosis . In corn and some varieties of soybean, the effects are insufficient to cause serious damage, leading to useful selectivity .

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO2S/c15-13-9-10(16)1-2-12(13)14(18)17-5-8-20-11-3-6-19-7-4-11/h1-2,9,11H,3-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCKATQTMMNJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839864.png)

![Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2839866.png)

![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2839867.png)

![6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2839882.png)

![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)

![2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2839885.png)